molecular formula C34H40O14Si B13860248 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate

3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate

Cat. No.: B13860248
M. Wt: 700.8 g/mol
InChI Key: SKVQXWDWPUQXHW-XRFYEMKBSA-N
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Description

3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate is a complex organic compound that combines several functional groups, including silyl ethers, glucuronides, and acetates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This is followed by the glycosylation of genistein with a glucuronic acid derivative. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The silyl ether groups can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.

Scientific Research Applications

3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Used in the synthesis of specialized materials and compounds.

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and affect gene expression. These actions are mediated through its functional groups, which can interact with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C34H40O14Si

Molecular Weight

700.8 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C34H40O14Si/c1-17(35)43-28-29(44-18(2)36)31(45-19(3)37)33(47-30(28)32(40)41-7)46-22-14-24(38)26-25(15-22)42-16-23(27(26)39)20-10-12-21(13-11-20)48-49(8,9)34(4,5)6/h10-16,28-31,33,38H,1-9H3/t28-,29-,30-,31+,33+/m0/s1

InChI Key

SKVQXWDWPUQXHW-XRFYEMKBSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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